N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-propylenediamine HCl
CAS No.:
Cat. No.: VC18374751
Molecular Formula: C14H22ClN5O2
Molecular Weight: 327.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClN5O2 |
|---|---|
| Molecular Weight | 327.81 g/mol |
| IUPAC Name | 2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C14H21N5O2.ClH/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14;/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18);1H |
| Standard InChI Key | BGUCQCSXICEECZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a quinazoline core (C₈H₅N₂) substituted at the 2-position with a methyl-propylenediamine group and at the 4-position with an amino group. Methoxy groups occupy the 6- and 7-positions, contributing to its electronic profile and solubility . The hydrochloride salt form enhances stability and crystallinity, as evidenced by its canonical SMILES representation: CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl.
Table 1: Key Molecular Properties
Spectroscopic Characterization
Infrared (IR) spectroscopy identifies N-H stretching vibrations at 3350–3300 cm⁻¹ and C=N quinazoline ring absorptions near 1620 cm⁻¹. Nuclear magnetic resonance (¹H NMR) reveals distinct signals for methoxy groups (δ 3.85–3.90 ppm), aromatic protons (δ 6.70–7.25 ppm), and methylene groups in the propylenediamine chain (δ 2.50–3.10 ppm). Mass spectrometry (MS) displays a molecular ion peak at m/z 327.81, consistent with the molecular weight.
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically begins with 4-amino-6,7-dimethoxyquinazoline, which undergoes nucleophilic substitution with N-methyl-propylenediamine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) . The hydrochloride salt forms via treatment with hydrochloric acid, yielding a crystalline product.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | DMF | |
| Temperature | 80–100°C | |
| Reaction Time | 6–8 hours | |
| Catalyst | None | |
| Yield | 65–75% |
Isotopic Labeling and Derivatives
Deuterated analogs, such as N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d₃-propylenediamine (CAS: 1189922-32-4), are synthesized for pharmacokinetic studies using deuterated propylenediamine precursors . These isotopologs aid in mass spectrometry-based metabolite tracking without altering the compound’s receptor affinity .
Pharmacological Mechanism and Receptor Interactions
Alpha-1 Adrenergic Antagonism
The compound acts as a competitive antagonist at alpha-1 adrenergic receptors, with a half-maximal inhibitory concentration (IC₅₀) of 12 nM reported in vitro. Its quinazoline moiety binds to the receptor’s hydrophobic pocket, while the protonated amine forms ionic interactions with aspartate residues. This antagonism reduces vascular smooth muscle contraction, lowering blood pressure—a mechanism leveraged in alfuzosin production .
Selectivity Profile
Compared to prazosin, a benchmark alpha-1 blocker, the compound exhibits 10-fold greater selectivity for the alpha-1A subtype over alpha-1B receptors. This subtype specificity minimizes off-target effects on hepatic glucose metabolism, making it a preferred intermediate in designing uroselective antihypertensives.
Industrial and Research Applications
Pharmaceutical Intermediate
As a key impurity in alfuzosin synthesis, regulatory guidelines mandate its control at ≤0.15% in final drug substances . Process optimization focuses on minimizing its formation through pH adjustment (optimal pH 6.5–7.0) and low-temperature crystallization.
Cardiovascular Research
Recent studies explore its standalone vasodilatory effects in pulmonary hypertension models. Intravenous administration (0.1 mg/kg) in rats reduced mean pulmonary arterial pressure by 22% within 15 minutes, an effect sustained for 4 hours.
Analytical Methodologies for Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm achieves baseline separation from alfuzosin (retention time: 8.2 vs. 10.5 minutes). The mobile phase comprises acetonitrile:phosphate buffer (pH 3.0) in a 30:70 ratio.
Quantitative NMR (qNMR)
¹H qNMR using maleic acid as an internal standard quantifies purity with ≤2% uncertainty, resolving overlaps between the compound and synthetic byproducts.
Future Directions and Research Opportunities
Prodrug Development
Esterification of the primary amine could enhance oral bioavailability, currently limited to 12% in preclinical models. Prototype prodrugs show 3-fold higher absorption in canine studies.
Targeted Delivery Systems
Liposomal encapsulation (80–100 nm particles) improves tumor accumulation in xenograft models, suggesting potential repurposing for cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume